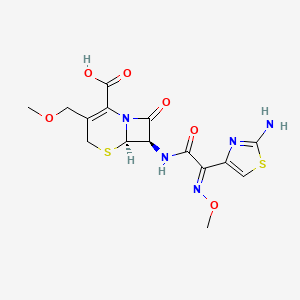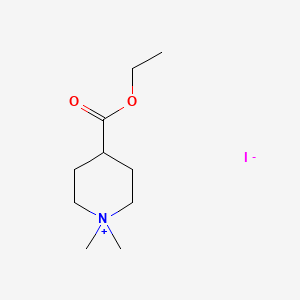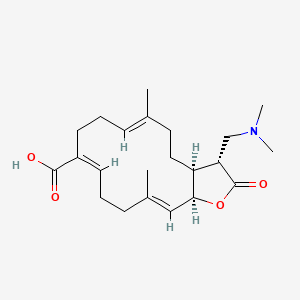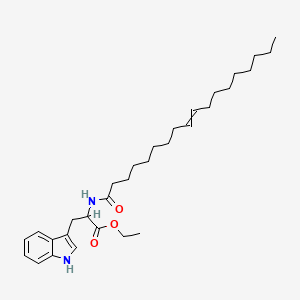
CEFPODOXIME
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Cefpodoxime is an oral, third-generation cephalosporin antibiotic. It is effective against a broad spectrum of Gram-positive and Gram-negative bacteria, with notable exceptions including Pseudomonas aeruginosa, Enterococcus, and Bacteroides fragilis . This compound is commonly used to treat infections such as acute otitis media, pharyngitis, sinusitis, and gonorrhea .
Vorbereitungsmethoden
Cefpodoxime proxetil, the prodrug of this compound, is synthesized by reacting this compound acid with 1-haloethyl isopropyl carbonate in the presence of a base such as tetramethylguanidine or di-isopropylethyl amine . The reaction is carried out in a solvent at temperatures ranging from -30°C to 30°C . Industrial production methods involve purifying this compound proxetil using water-miscible solvents and water or an acid .
Analyse Chemischer Reaktionen
Cefpodoxime undergoes various chemical reactions, including:
Oxidation and Reduction: These reactions are less common for this compound due to its stable structure.
Substitution: this compound can undergo substitution reactions, particularly at the methoxyimino group.
Hydrolysis: This compound proxetil is hydrolyzed in the intestinal mucosa to release the active this compound.
Common reagents and conditions used in these reactions include bases like tetramethylguanidine and solvents such as water-miscible solvents . The major product formed from these reactions is this compound itself .
Wissenschaftliche Forschungsanwendungen
Cefpodoxime has a wide range of scientific research applications:
Chemistry: It is used as a model compound in studies of cephalosporin antibiotics.
Industry: This compound is used in the pharmaceutical industry for the production of antibiotic formulations.
Wirkmechanismus
Cefpodoxime exerts its effects by inhibiting the synthesis of bacterial cell walls. The active metabolite of this compound binds preferentially to penicillin-binding protein 3, which inhibits the production of peptidoglycan, the primary constituent of bacterial cell walls . This leads to the bactericidal activity of this compound .
Vergleich Mit ähnlichen Verbindungen
Cefpodoxime is compared with other third-generation cephalosporins such as cefuroxime, ceftizoxime, and cefmenoxime . While all these compounds share a similar mechanism of action, this compound is unique in its oral bioavailability and its effectiveness against a broad spectrum of bacteria . Other similar compounds include ciprofloxacin and cephalexin, which belong to different classes of antibiotics but are used to treat similar infections .
Eigenschaften
Molekularformel |
C15H17N5O6S2 |
|---|---|
Molekulargewicht |
427.5 g/mol |
IUPAC-Name |
(6R,7R)-7-[[(2E)-2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-3-(methoxymethyl)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid |
InChI |
InChI=1S/C15H17N5O6S2/c1-25-3-6-4-27-13-9(12(22)20(13)10(6)14(23)24)18-11(21)8(19-26-2)7-5-28-15(16)17-7/h5,9,13H,3-4H2,1-2H3,(H2,16,17)(H,18,21)(H,23,24)/b19-8+/t9-,13-/m1/s1 |
InChI-Schlüssel |
WYUSVOMTXWRGEK-LMCFTXQDSA-N |
SMILES |
COCC1=C(N2C(C(C2=O)NC(=O)C(=NOC)C3=CSC(=N3)N)SC1)C(=O)O |
Isomerische SMILES |
COCC1=C(N2[C@@H]([C@@H](C2=O)NC(=O)/C(=N/OC)/C3=CSC(=N3)N)SC1)C(=O)O |
Kanonische SMILES |
COCC1=C(N2C(C(C2=O)NC(=O)C(=NOC)C3=CSC(=N3)N)SC1)C(=O)O |
Piktogramme |
Irritant; Health Hazard |
Synonyme |
cefpodoxime R 3746 R 3763 R-3746 R-3763 RU 51746 RU-51746 U 76253A U-76,253A |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-BROMO-N-(2-{[2-HYDROXY-3-(NAPHTHALEN-1-YLOXY)PROPYL]AMINO}ETHYL)ACETAMIDE](/img/structure/B1235143.png)

![4-[(2,2-dioxo-2lambda6-thia-3-azatricyclo[6.3.1.04,12]dodeca-1(11),4,6,8(12),9-pentaen-3-yl)methyl]-N-[(E)-(3-oxocyclohexylidene)amino]benzamide](/img/structure/B1235148.png)
![[(1R,2R,4S,7S,8S,12R,13R)-7-(furan-3-yl)-1,8,12,17,17-pentamethyl-5,15,20-trioxo-3,6,16-trioxapentacyclo[9.9.0.02,4.02,8.012,18]icosan-13-yl] acetate](/img/structure/B1235150.png)

![(3S,3'S,4'R,6'S,8'R,8'aR)-6'-[2-(2-hydroxyethoxy)phenyl]-8'-[oxo-[4-(2-pyrimidinyl)-1-piperazinyl]methyl]-3',4'-diphenylspiro[1H-indole-3,7'-4,6,8,8a-tetrahydro-3H-pyrrolo[2,1-c][1,4]oxazine]-1',2-dione](/img/structure/B1235152.png)
![(3R,3'R,4'S,6'R,8'S,8'aS)-8'-[1-azocanyl(oxo)methyl]-6'-[2-(2-hydroxyethoxy)phenyl]-5-[2-(4-methoxyphenyl)ethynyl]-3',4'-diphenylspiro[1H-indole-3,7'-4,6,8,8a-tetrahydro-3H-pyrrolo[2,1-c][1,4]oxazine]-1',2-dione](/img/structure/B1235153.png)
![4-[(E)-[(E)-3-(furan-2-yl)prop-2-enylidene]amino]-3-(phenoxymethyl)-1H-1,2,4-triazole-5-thione](/img/structure/B1235157.png)
![1-(4-amino-1,2,5-oxadiazol-3-yl)-5-methyl-N'-[(E)-{4-[(3-methylbenzyl)oxy]phenyl}methylidene]-1H-1,2,3-triazole-4-carbohydrazide](/img/structure/B1235158.png)



![N-(2-methylcyclohexyl)-5-phenyl-7-(trifluoromethyl)-3-pyrazolo[1,5-a]pyrimidinecarboxamide](/img/structure/B1235165.png)
